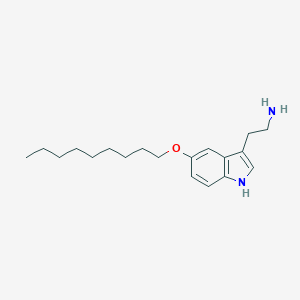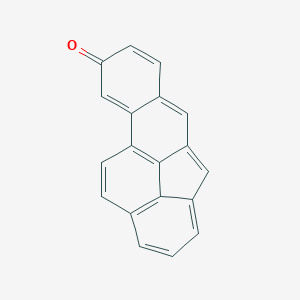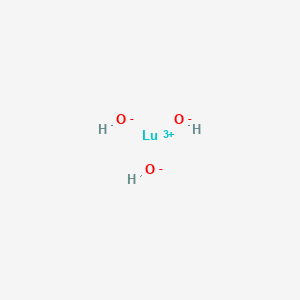
Lutetium trihydroxide
Übersicht
Beschreibung
Lutetium trihydroxide is a chemical compound of lutetium . Lutetium is a silvery-white rare earth metal that is soft and ductile . It was discovered in 1907 by Georges Urbain in Paris, France, and independently by Charles James in New Hampshire, USA .
Synthesis Analysis
The synthesis of lutetium-based compounds has been explored in various studies . For instance, one study discussed the modification of lutetium hydroxide on a layered double hydroxide (LDH), [Ni4Al(OH)10]NO3, carried out by coprecipitation and thereafter hydrothermal treatment .Molecular Structure Analysis
The molecular formula of Lutetium trihydroxide is H3LuO3 . A study discussed the modification of lutetium hydroxide on a layered double hydroxide (LDH), [Ni4Al(OH)10]NO3, and found that when the content of Lu is less, only X-ray diffractions (XRD) due to [Ni4Al(OH)10]NO3 are found .Chemical Reactions Analysis
Lutetium (III) hydroxide can react with acid to form lutetium (III) salts: Lu(OH)3 + 3H+ → Lu3+ + 3H2O. While heating lutetium (III) hydroxide, it will produce LuO(OH), continued heating could produce Lu2O3 .Physical And Chemical Properties Analysis
Lutetium is a silvery-white rare earth metal that is soft and ductile. It exists in a trivalent state in compounds. It is harder and denser than all lanthanides. It is stable in air. It reacts slowly with water, but dissolves rapidly in acids .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Spectroscopic Analysis
- Structural Refinement : Studies have refined the structure of cubic Lu(OH)₃, revealing key details about atomic coordination and bond lengths, critical for understanding its crystallography (Mullica & Milligan, 1980).
- Synthesis and Spectroscopy : Research into the synthesis and crystal structure of lutetium/indium trihydroxide has advanced understanding of its isostructural properties with pure Lu(OH)₃ (Mullica, Sappenfield & Gable, 1988).
- Aging Studies : Investigations into the aging of hydrous lutetium oxide have identified distinct phases and phase transitions, contributing to the knowledge of its physical properties (Mullica, Milligan & Dillin, 1979).
Photodynamic Therapy and Photophysical Properties
- Lutetium Texaphyrin Applications : Lutetium texaphyrin has been identified as a potent agent for photodynamic therapy, with studies demonstrating its tumor-selective properties and efficacy in cancer treatment models (Young et al., 1996); (Sessler et al., 1997).
- Effect on Red Blood Cells : The photosensitization of red blood cell hemolysis by lutetium texaphyrin underlines the compound's photophysical capabilities and potential biomedical applications (Bilgin et al., 2000).
Lutetium Complexes and Coordination Chemistry
- Sandwich Complexes : The study of lutetium(III) 1,2-naphthalocyaninate complexes reveals insights into the redox and UV-visible spectroscopic properties of lutetium complexes, which are crucial for developing advanced materials (Guyon et al., 1998).
- Alkyl and Hydride Complexes : Research on lutetium alkyl and hydride complexes in non-cyclopentadienyl environments contributes to the field of organometallic chemistry and the understanding of lutetium's chemical behavior (Konkol, Spaniol & Okuda, 2007).
Other Applications
- Therapeutic Nuclear Medicine : Lutetium-177, a radiolabeled form, has been recognized for its growing importance in therapeutic nuclear medicine, highlighting the isotopic versatility of lutetium (Pillai & Knapp, 2015).
- Electronic Applications : Studies on lutetium oxide thin films demonstrate its potential in electronic applications due to its unique electrical conductivity and properties (Kaminaga et al., 2018).
Safety And Hazards
Zukünftige Richtungen
The use of lutetium-based compounds is increasing in various fields. For instance, the use of the medical isotope lutetium-177 is increasing, but there are concerns that its worldwide availability may not be sufficient in the long term . Research advancements in lutetium radiopharmaceuticals include enhanced targeting mechanisms, combination therapies, personalized treatment protocols, and expanding indications .
Eigenschaften
IUPAC Name |
lutetium(3+);trihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Lu.3H2O/h;3*1H2/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVDHJQBGNVGEB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3LuO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.989 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lutetium trihydroxide | |
CAS RN |
16469-21-9 | |
| Record name | Lutetium hydroxide (Lu(OH)3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lutetium trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



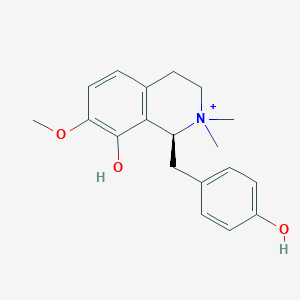
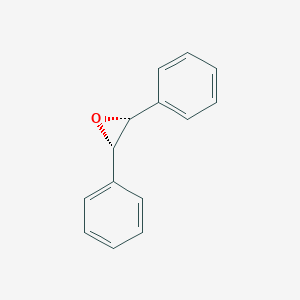
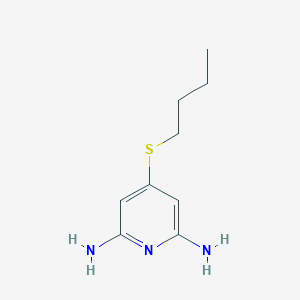
![1-[(E)-2-nitroprop-1-enyl]naphthalene](/img/structure/B106152.png)
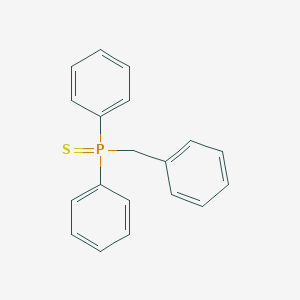
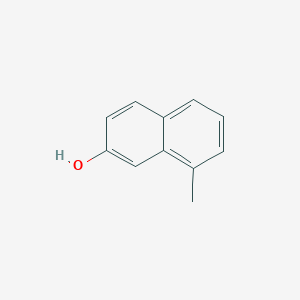
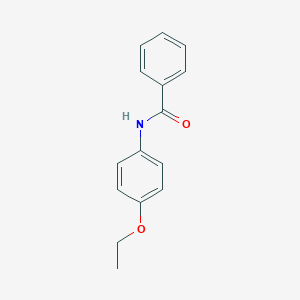
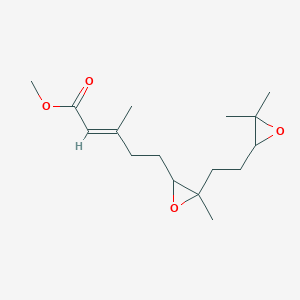
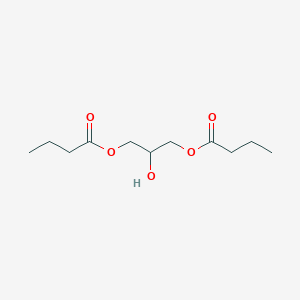
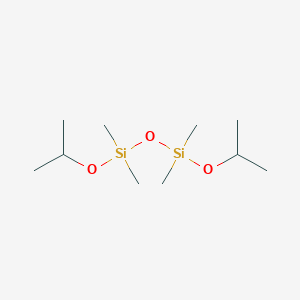
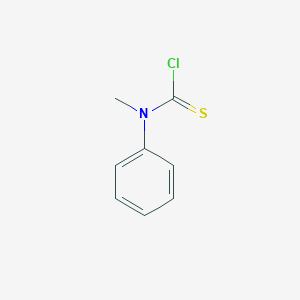
![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)
